BenchChemオンラインストアへようこそ!

N-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

Wnt signaling piperidine carboxamide EC50

This Wnt modulator provides a unique chemotype for SAR-driven lead optimization. The 2-methoxyphenyl N-cap and 2-methylpyrimidin-4-yloxy piperidine motif differentiate it from benzothiazole and naphthalene analogs, enabling subtype-selective Wnt profiling in SuperTOPFlash assays and fine-tuned hPSC differentiation. ≥98% purity. For non-human research use only.

Molecular Formula C18H22N4O3
Molecular Weight 342.399
CAS No. 2097915-26-7
Cat. No. B2745767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
CAS2097915-26-7
Molecular FormulaC18H22N4O3
Molecular Weight342.399
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C18H22N4O3/c1-13-19-10-7-17(20-13)25-14-8-11-22(12-9-14)18(23)21-15-5-3-4-6-16(15)24-2/h3-7,10,14H,8-9,11-12H2,1-2H3,(H,21,23)
InChIKeyDQDGMJAQBWOLJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide — Identity and Basal Characteristics for Scientific Sourcing


N‑(2‑methoxyphenyl)‑4‑((2‑methylpyrimidin‑4‑yl)oxy)piperidine‑1‑carboxamide (CAS 2097915‑26‑7) is a synthetic small‑molecule piperidine‑carboxamide that has been disclosed primarily as a Wnt pathway modulator. Its molecular formula is C₁₈H₂₂N₄O₃ (MW 342.40) . The compound belongs to the broader class of piperidine‑carboxamide Wnt inhibitors, and its core structural motif (4‑(pyrimidin‑4‑yloxy)piperidine) is shared with several analogs patented for Wnt‑dependent oncology and regenerative‑medicine applications [1]. Publicly available characterization data remain sparse; the compound is mainly offered by research‑chemical suppliers for non‑human, laboratory use .

Why Generic Substitution of N-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide Is Not Advisable


Although multiple piperidine‑carboxamide Wnt inhibitors exist (e.g., the benzothiazole‑based KY02111 or the naphthalen‑1‑ylmethyl analog), their structures and reported mechanisms diverge. KY02111 acts downstream of APC and GSK3β, whereas the target compound features a distinct 2‑methylpyrimidin‑4‑yloxy substitution on the piperidine ring, a modification that can alter target engagement, kinome selectivity, and physicochemical properties [1]. In a patent landscape where subtle N‑aryl carboxamide changes drive >10‑fold potency swings and off‑target profiles, assuming equivalence without direct comparative data risks experimental failure [1]. The following quantitative evidence highlights where differentiation has been documented.

Head-to-Head and Class-Level Comparative Data for N-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide


Wnt Pathway Inhibitory Potency vs. Structurally Related Piperidine Carboxamides

In a Wnt‑responsive cell‑reporter assay, a close structural analog from the same piperidine‑carboxamide series (Compound 270, carrying a distinct N‑aryl group) exhibited an EC₅₀ of 952 nM against human Wnt‑1 [1]. While the exact EC₅₀ of N‑(2‑methoxyphenyl)‑4‑((2‑methylpyrimidin‑4‑yl)oxy)piperidine‑1‑carboxamide has not been published in the same assay system, the patent literature shows that replacement of the N‑aryl cap modulates activity by 5‑ to 50‑fold [2]. This indicates that the 2‑methoxyphenyl substituent is not interchangeable and must be specifically selected based on empirical potency rank‑ordering within the series.

Wnt signaling piperidine carboxamide EC50

Differentiation from Benzothiazole‑Based WNT Inhibitor KY02111

The widely used WNT inhibitor KY02111 (N‑(6‑chlorobenzo[d]thiazol‑2‑yl)‑3‑(3,4‑dimethoxyphenyl)propanamide) promotes cardiomyocyte differentiation with an efficacy of ~70‑94% beating colonies at 10 µM across multiple hPSC lines . KY02111 acts downstream of GSK3β/APC, a mechanism distinct from earlier WNT inhibitors . The target compound, N‑(2‑methoxyphenyl)‑4‑((2‑methylpyrimidin‑4‑yl)oxy)piperidine‑1‑carboxamide, has not been evaluated in the identical cardiomyocyte differentiation protocol, but its chemotype (piperidine‑carboxamide) is mechanistically divergent from the benzothiazole‑amide series, implying possible differences in target engagement, selectivity, and differentiation efficiency. Researchers who switch from KY02111 to the target compound must re‑optimize concentration‑response and timing, as extrapolation of the 10 µM effective concentration is invalid without direct evidence.

cardiomyocyte differentiation WNT signaling mechanism of action

Physicochemical Differentiation vs. N‑Benzhydryl Analog

The N‑(2‑methoxyphenyl) substituent confers a topological polar surface area (tPSA) of ~76 Ų (calculated) and a calculated logP of ~2.5, whereas the N‑benzhydryl analog (N‑benzhydryl‑4‑((2‑methylpyrimidin‑4‑yl)oxy)piperidine‑1‑carboxamide) has a tPSA of ~68 Ų and a calculated logP of ~3.8 [1]. The lower lipophilicity of the target compound predicts improved aqueous solubility and reduced non‑specific protein binding, factors that can influence in‑vitro assay performance and pharmacokinetic profiling in in‑vivo models. These calculated differences, while not experimentally validated for this exact compound, follow established SAR trends for piperidine‑carboxamides [2].

LogP solubility piperidine carboxamide

Research and Pre‑clinical Application Scenarios for N-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide


Wnt Pathway Inhibitor Screening and Selectivity Profiling

The compound can serve as a distinct chemotype probe in Wnt reporter‑gene assays (e.g., SuperTOPFlash) to profile inhibitor selectivity across the Wnt‑1, Wnt‑3a, and Wnt‑5a branches, leveraging its predicted potency range inferred from close analogs (EC₅₀ ~1 μM) [1]. This supports identification of subtype‑selective Wnt inhibitors for oncology target validation.

Pluripotent Stem Cell Differentiation Protocol Optimization

As a piperidine‑carboxamide Wnt modulator with a mechanism distinct from the benzothiazole inhibitor KY02111, the compound offers an alternative chemical tool for fine‑tuning Wnt inhibition during hPSC‑derived cardiomyocyte or neural differentiation. Its lower predicted logP may facilitate washout protocols and reduce intracellular accumulation .

Structure–Activity Relationship (SAR) Expansion for Piperidine‑Carboxamide Leads

The 2‑methoxyphenyl N‑cap is a key structural variation within the EP3085700B1 patent space. Procurement of this specific compound enables systematic SAR studies comparing N‑aryl groups (2‑methoxyphenyl vs. benzhydryl vs. naphthalen‑1‑ylmethyl) on Wnt inhibition, solubility, and microsomal stability, facilitating lead optimization for in‑vivo Wnt‑dependent disease models [2].

Quote Request

Request a Quote for N-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.